molecular formula C15H13FO3 B2744336 Methyl 3-[(4-fluorophenyl)methoxy]benzoate CAS No. 381234-84-0

Methyl 3-[(4-fluorophenyl)methoxy]benzoate

Cat. No.: B2744336
CAS No.: 381234-84-0
M. Wt: 260.264
InChI Key: GCBXSXBGZKTEGP-UHFFFAOYSA-N
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Description

Methyl 3-[(4-fluorophenyl)methoxy]benzoate is a useful research compound. Its molecular formula is C15H13FO3 and its molecular weight is 260.264. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[(4-fluorophenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-15(17)12-3-2-4-14(9-12)19-10-11-5-7-13(16)8-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBXSXBGZKTEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 4 Fluorophenyl Methoxy Benzoate

Retrosynthetic Analysis and Key Precursors for the Benzoate (B1203000) Core and Ether Linkage

A retrosynthetic analysis of Methyl 3-[(4-fluorophenyl)methoxy]benzoate suggests a straightforward disconnection of the molecule at two key functional groups: the ester and the ether.

The primary disconnection is at the ether linkage (C-O bond) between the benzoate core and the 4-fluorobenzyl group. This leads to two key precursors: Methyl 3-hydroxybenzoate and a suitable 4-fluorobenzyl electrophile , such as 4-fluorobenzyl bromide . This disconnection is based on the well-established Williamson ether synthesis.

A subsequent disconnection of the ester bond in Methyl 3-hydroxybenzoate reveals 3-hydroxybenzoic acid and methanol (B129727) as the fundamental starting materials. This step is based on standard esterification reactions.

Therefore, the synthesis can be strategically planned in two main stages:

Esterification of 3-hydroxybenzoic acid to form the methyl ester.

Etherification of the resulting Methyl 3-hydroxybenzoate with a 4-fluorobenzylating agent.

Esterification Protocols for the Benzoate Moiety: Traditional and Modern Approaches

The formation of the methyl ester from 3-hydroxybenzoic acid is a critical step that can be achieved through several established methods.

Fischer Esterification Variants

Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. wikipedia.org

Traditional Approach: The most common variant involves reacting 3-hydroxybenzoic acid with an excess of methanol, which also serves as the solvent, and a catalytic amount of a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.com The reaction is typically heated under reflux to drive the equilibrium towards the formation of the ester. ivypanda.com The mechanism involves protonation of the carboxylic acid carbonyl group, making it more electrophilic for nucleophilic attack by methanol. youtube.com

Modern Variants: To circumvent the issues associated with corrosive mineral acids, modern variants employ solid acid catalysts. Cation exchange resins or sulfated zirconia can be used as heterogeneous catalysts, which are easily separable from the reaction mixture and can be recycled. google.comniscpr.res.in These catalysts offer a more environmentally friendly approach to Fischer esterification.

Table 1: Comparison of Fischer Esterification Variants for Methyl 3-hydroxybenzoate Synthesis
CatalystReagentsTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid3-hydroxybenzoic acid, MethanolReflux, 4-8 hoursHigh yield, low costCorrosive, difficult work-up
Cation Exchange Resin3-hydroxybenzoic acid, MethanolReflux, ~3 hoursRecyclable catalyst, simpler work-upHigher initial cost

Transesterification Strategies

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com While less direct for the primary synthesis from 3-hydroxybenzoic acid, it is a viable strategy if a different ester of 3-hydroxybenzoic acid is readily available.

For instance, if ethyl 3-hydroxybenzoate were available, it could be converted to Methyl 3-hydroxybenzoate by reacting it with a large excess of methanol in the presence of an acid or base catalyst. ucla.edu Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. masterorganicchemistry.com Base-catalyzed transesterification, using a catalyst like sodium methoxide (B1231860), involves the nucleophilic attack of the methoxide ion on the ester carbonyl. masterorganicchemistry.com To drive the equilibrium towards the desired product, the lower-boiling alcohol (in this case, ethanol) is typically removed by distillation.

Table 2: Transesterification Approaches for Methyl 3-hydroxybenzoate
Starting EsterReagentCatalystKey Condition
Ethyl 3-hydroxybenzoateMethanolH₂SO₄ or NaOCH₃Excess methanol
Phenyl 3-hydroxybenzoateMethanolLa(OTf)₃Ambient temperature

Activated Acid Derivative Methods

To achieve esterification under milder conditions and avoid the equilibrium limitations of Fischer esterification, 3-hydroxybenzoic acid can be first converted into a more reactive derivative, such as an acyl chloride.

3-hydroxybenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form 3-hydroxybenzoyl chloride. google.com The resulting acyl chloride is highly reactive and readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to yield Methyl 3-hydroxybenzoate. This method is generally high-yielding and proceeds at room temperature. orgsyn.org

Table 3: Activated Acid Derivative Method for Methyl 3-hydroxybenzoate Synthesis
StepReagentsProductTypical Conditions
1. Acyl Chloride Formation3-hydroxybenzoic acid, Thionyl chloride (SOCl₂)3-hydroxybenzoyl chlorideReflux in an inert solvent
2. Esterification3-hydroxybenzoyl chloride, Methanol, PyridineMethyl 3-hydroxybenzoateRoom temperature

Etherification Reactions for Introducing the Fluorophenylmethoxy Group

Once Methyl 3-hydroxybenzoate is obtained, the final step is the formation of the ether linkage to introduce the 4-fluorophenylmethoxy group.

Williamson Ether Synthesis and Optimized Conditions

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide. francis-press.com In this case, the phenolic hydroxyl group of Methyl 3-hydroxybenzoate is first deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic carbon of 4-fluorobenzyl bromide in an Sₙ2 reaction.

Base and Solvent Selection: The choice of base and solvent is crucial for optimizing the reaction conditions. numberanalytics.com A moderately strong base is required to deprotonate the phenol (B47542) without hydrolyzing the ester. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this purpose. chemicalbook.com Polar aprotic solvents like acetone (B3395972), dimethylformamide (DMF), or acetonitrile (B52724) are preferred as they can dissolve the reactants and facilitate the Sₙ2 reaction. numberanalytics.com

Optimized Conditions: A typical procedure involves stirring Methyl 3-hydroxybenzoate with a slight excess of 4-fluorobenzyl bromide and potassium carbonate in acetone or DMF at an elevated temperature (e.g., 40-80 °C) for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). nih.gov The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can sometimes accelerate the reaction in a two-phase system.

Table 4: Optimized Conditions for Williamson Ether Synthesis
Reactant 1Reactant 2BaseSolventTemperatureTypical Yield
Methyl 3-hydroxybenzoate4-fluorobenzyl bromideK₂CO₃Acetone40-60 °CGood to Excellent
Methyl 3-hydroxybenzoate4-fluorobenzyl bromideK₂CO₃DMF70-80 °CHigh

Mitsunobu Reaction and its Application in Similar Systems

The Mitsunobu reaction is a versatile and widely utilized method in organic synthesis for the formation of carbon-oxygen bonds, specifically for converting primary and secondary alcohols into a variety of functional groups, including the aryl ethers relevant to the synthesis of this compound. byjus.comorganic-chemistry.org This reaction would theoretically involve the coupling of methyl 3-hydroxybenzoate with (4-fluorophenyl)methanol.

The reaction is conducted under mild, neutral conditions and proceeds through the activation of the alcohol's hydroxyl group with a combination of a reducing agent, typically triphenylphosphine (B44618) (PPh₃), and an oxidizing agent, an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). byjus.com

Mechanism Overview:

Triphenylphosphine attacks the azodicarboxylate (e.g., DEAD), forming a betaine (B1666868) intermediate. tcichemicals.com

The alcohol reactant protonates this intermediate, forming an oxyphosphonium ion, which is a very good leaving group. organic-chemistry.org

The nucleophile, in this case, the phenoxide ion of methyl 3-hydroxybenzoate, performs an Sₙ2 displacement on the activated alcohol, leading to the desired ether with a complete inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.orgtcichemicals.com

While highly effective, the Mitsunobu reaction has some drawbacks, including the generation of stoichiometric amounts of by-products—triphenylphosphine oxide and the reduced hydrazine (B178648) dicarboxylate—which can complicate product purification. tcichemicals.comacs.org The reaction's atom economy is also inherently poor. acs.org Despite these limitations, its reliability and mild conditions have made it a staple in the synthesis of complex molecules. rsc.org For phenols that are weaker acids, stronger bases like azo dicarbonyl dipiperidine (ADDP) may be used instead of DEAD. byjus.com

Table 1: Key Reagents in the Mitsunobu Reaction
Reagent RoleCommon ExamplesFunction
Phosphine (B1218219) (Reducing Agent) Triphenylphosphine (PPh₃)Activates the azodicarboxylate and becomes the oxygen acceptor (forms triphenylphosphine oxide). organic-chemistry.org
Azodicarboxylate (Oxidizing Agent) Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD)Forms an adduct with the phosphine, which activates the alcohol. byjus.com
Alcohol Primary or Secondary Alcohols (e.g., (4-fluorophenyl)methanol)Provides the alkyl group for the ether. organic-chemistry.org
Nucleophile Phenols, Carboxylic Acids (e.g., Methyl 3-hydroxybenzoate)Displaces the activated hydroxyl group to form the final product. organic-chemistry.org

Palladium-Catalyzed C-O Coupling Approaches

In recent decades, transition-metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for forming C-O bonds, particularly for aryl ethers. nih.govgoogle.com Palladium-catalyzed Buchwald-Hartwig amination chemistry has been successfully adapted for etherification, providing a robust method for coupling aryl halides with alcohols. nih.gov

For the synthesis of this compound, this approach would most likely involve the reaction between an aryl halide or triflate (e.g., methyl 3-bromobenzoate) and (4-fluorophenyl)methanol, or conversely, 3-(methoxycarbonyl)phenol and 4-fluorobenzyl bromide.

The success of these reactions hinges on a carefully selected catalytic system, which typically includes:

A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂).

A phosphine ligand.

A base.

The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands, such as tBuBrettPhos, have been specifically developed to facilitate the challenging reductive elimination step that forms the C-O bond. nih.govacs.org These advanced ligands allow the reaction to proceed under milder conditions and with a broader substrate scope, including unactivated and electron-rich aryl chlorides. nih.gov

A general protocol for the synthesis of fluorinated alkyl aryl ethers involves using the tBuBrettPhos Pd G3 precatalyst with a mild base like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a solvent such as toluene. acs.org This methodology demonstrates excellent functional group tolerance and is effective for a wide range of (hetero)aryl bromides. acs.org

Table 2: Comparison of Catalyst Systems for Pd-Catalyzed C-O Coupling
Catalyst ComponentExampleRole in Catalytic Cycle
Palladium Precatalyst tBuBrettPhos Pd G3The active Pd(0) species is generated in situ to initiate the catalytic cycle. acs.org
Ligand tBuBrettPhos (L2), L8 (a hybrid biaryl phosphine)Stabilizes the palladium center and promotes oxidative addition and reductive elimination. nih.gov
Base Cs₂CO₃, K₃PO₄, NaOtBuDeprotonates the alcohol to form the active nucleophile (alkoxide). google.comacs.org
Solvent Toluene, THFProvides the medium for the reaction. acs.orgmit.edu

Catalytic Systems and Reagents for Enhanced Synthesis Efficiency

Beyond advanced methods like the Mitsunobu and Pd-coupling reactions, the efficiency of more traditional routes, such as the Williamson ether synthesis, can be significantly improved through the use of specific catalysts and reagents. The Williamson synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a fundamental method for preparing ethers. wikipedia.org In the context of this compound, this would involve reacting the sodium or potassium salt of methyl 3-hydroxybenzoate with 4-fluorobenzyl chloride or bromide.

Several catalytic systems can enhance the rate and yield of this Sₙ2 reaction:

Phase-Transfer Catalysts (PTCs): Reagents like tetrabutylammonium bromide or 18-crown-6 (B118740) are used to transport the phenoxide anion from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved. wikipedia.org This overcomes solubility issues and accelerates the reaction, often allowing for the use of milder bases like potassium carbonate. jk-sci.com

Iodide Salts: In cases where a less reactive alkyl halide (like an alkyl chloride) is used, adding a catalytic amount of sodium or potassium iodide can dramatically increase the reaction rate. Through the Finkelstein reaction, the iodide salt converts the alkyl chloride in-situ to the more reactive alkyl iodide. byjus.com

Silver Salts: In specific cases, silver salts such as silver oxide (Ag₂O) can be used. byjus.com The silver ion coordinates to the halide leaving group, facilitating its departure and promoting the Sₙ2 reaction. wikipedia.org

For the esterification step, if starting from 3-[(4-fluorophenyl)methoxy]benzoic acid, strong acid catalysts like sulfuric acid are standard for Fischer esterification. nih.gov However, solid acid catalysts like heteropoly acids have also been shown to be effective, particularly in conjunction with microwave irradiation. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Applying green chemistry principles to chemical synthesis aims to reduce waste, minimize energy consumption, and use less hazardous materials. numberanalytics.com These principles can be effectively applied to the synthesis of this compound.

Solvent-Free Reactions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer a compelling alternative. For the Williamson ether synthesis, it has been demonstrated that the etherification of phenols can be performed efficiently by grinding the phenol, an alkylating agent, and a solid base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) together without any solvent. researchgate.net This method is not only environmentally friendly but can also lead to rapid reaction times at low temperatures and produce high-purity products with excellent yields. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a transformative tool for accelerating chemical reactions. tsijournals.comacs.org By using microwave irradiation, reaction times that might take hours under conventional reflux can often be reduced to mere minutes. wikipedia.orgtsijournals.com This technique has been successfully applied to both Williamson ether synthesis and esterification reactions. tsijournals.comacs.org The rapid, localized heating provided by microwaves can lead to higher yields, cleaner reactions, and significantly reduced energy consumption. rroij.com For example, various ether derivatives have been synthesized in 45-100 seconds under microwave irradiation. tsijournals.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Ether Synthesis
ParameterConventional HeatingMicrowave Irradiation
Reaction Time 1.5 - 8 hours wikipedia.orgbyjus.com10 - 15 minutes wikipedia.orgtsijournals.com
Temperature 50 - 100 °C (Reflux) byjus.com~130 °C wikipedia.org
Yield 50 - 95% (lab scale) wikipedia.orgbyjus.comOften increased compared to short conventional heating times (e.g., from 6-29% to 20-55% in one study) wikipedia.org
Energy Efficiency LowerHigher due to targeted heating and shorter times rroij.com

Biocatalysis in Related Ester or Ether Formations

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity under mild, environmentally benign conditions. acs.orgacsgcipr.org

Ester Formation: The methyl ester group in the target molecule can be formed via biocatalysis. Hydrolases, particularly lipases and esterases, are highly effective at catalyzing the formation of ester bonds, often in non-aqueous solvents to shift the equilibrium toward synthesis rather than hydrolysis. unipd.it The reaction between 3-[(4-fluorophenyl)methoxy]benzoic acid and methanol could be catalyzed by an appropriate lipase, offering high chemo- and regioselectivity under mild conditions. acs.org These enzymes are biodegradable and produced from renewable resources. acsgcipr.org

Ether Formation: While enzymatic C-O ether bond formation is less common in primary metabolism, specialized enzymes capable of this transformation exist. nih.gov For instance, methyltransferases can form aromatic methyl ethers, and recent research has explored archaeal prenyltransferases for constructing ether bonds. acs.orgnih.gov Although direct application to the synthesis of a benzyl (B1604629) ether like that in this compound is not standard, the field of enzyme engineering is rapidly advancing, holding promise for future biocatalytic routes to such structures. nih.gov

Chemical Reactivity and Derivatization Strategies of Methyl 3 4 Fluorophenyl Methoxy Benzoate

Hydrolysis and Transesterification Reactions of the Benzoate (B1203000) Ester Functionality

The ester group is a primary site for nucleophilic acyl substitution, allowing for its conversion into other functional groups.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-[(4-fluorophenyl)methoxy]benzoic acid, under either acidic or basic conditions. researchgate.netwikipedia.org Basic hydrolysis, or saponification, is typically achieved by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidic workup to protonate the resulting carboxylate salt. psu.edu The reaction proceeds via nucleophilic addition of a hydroxide ion to the carbonyl carbon. oieau.fr Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which activates the ester toward attack by a weak nucleophile like water. acs.org The rate of hydrolysis can be influenced by the substituent on the benzoate ring; electron-donating groups generally decrease the rate of basic hydrolysis, while electron-withdrawing groups increase it. oieau.fr

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting Methyl 3-[(4-fluorophenyl)methoxy]benzoate with ethanol (B145695) and a catalytic amount of sulfuric acid or sodium ethoxide would yield Ethyl 3-[(4-fluorophenyl)methoxy]benzoate. masterorganicchemistry.com This equilibrium-driven reaction often requires using the new alcohol as the solvent to drive the reaction to completion. organic-chemistry.orgorganic-chemistry.org Organocatalysts have also been shown to be effective for the transesterification of aromatic esters. nih.gov

Table 1: Representative Conditions for Ester Transformations
TransformationReagents & ConditionsProductReference
Basic Hydrolysis (Saponification)1. NaOH (aq), Heat 2. HCl (aq)3-[(4-fluorophenyl)methoxy]benzoic acid psu.edu
Acidic HydrolysisH2SO4 (aq), Heat3-[(4-fluorophenyl)methoxy]benzoic acid acs.org
Transesterification to Ethyl EsterEthanol, cat. H2SO4 or NaOEt, HeatEthyl 3-[(4-fluorophenyl)methoxy]benzoate masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Phenyl and Fluorophenyl Rings

The molecule contains two aromatic rings, each with different susceptibility and regioselectivity towards electrophilic aromatic substitution (EAS). byjus.com The reactivity is governed by the directing effects of the existing substituents.

On the first ring (the benzoate moiety), there are two competing substituents:

The methyl ester group (-COOCH₃) is a deactivating, meta-directing group due to its electron-withdrawing nature. wordpress.comaiinmr.com

The (4-fluorophenyl)methoxy group (-OCH₂Ar) is an activating, ortho, para-directing group because the ether oxygen can donate electron density to the ring through resonance. libretexts.org

On the second ring (the 4-fluorophenyl moiety):

The fluorine atom (-F) is a deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.

The benzyloxy group (-CH₂OAr) is a weakly activating, ortho, para-directing group.

Halogenation Reactions

Halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to generate a potent electrophile. byjus.com For the benzoate ring, substitution is expected primarily at the 2-, 4-, and 6-positions, guided by the activating ether group. Direct halogenation of methyl benzoate itself yields predominantly the meta-substituted product due to the directing effect of the ester. wordpress.comdatapdf.com The presence of the activating benzyloxy group in this compound changes this outcome, favoring ortho/para substitution relative to the ether.

Nitration and Sulfonation Pathways

Nitration is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. uomustansiriyah.edu.iq Sulfonation uses fuming sulfuric acid (H₂SO₄ + SO₃) to generate SO₃ as the electrophile. byjus.com Similar to halogenation, the directing effects of the substituents will control the position of substitution. For the benzoate ring, nitration will occur preferentially at the positions activated by the ether linkage (positions 2, 4, and 6). Studies on methyl benzoate itself show that nitration leads almost exclusively to Methyl 3-nitrobenzoate. aiinmr.com However, the activating benzyloxy substituent makes the ortho and para positions more favorable for attack. msu.edu

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Isomer(s) on Benzoate RingReference
BrominationBr2, FeBr3Methyl 2-bromo-3-[(4-fluorophenyl)methoxy]benzoate and Methyl 4-bromo-3-[(4-fluorophenyl)methoxy]benzoate libretexts.orgdatapdf.com
NitrationHNO3, H2SO4Methyl 3-[(4-fluorophenyl)methoxy]-2-nitrobenzoate and Methyl 3-[(4-fluorophenyl)methoxy]-4-nitrobenzoate uomustansiriyah.edu.iq

Nucleophilic Aromatic Substitution Considerations on the Fluorophenyl Moiety

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com

In this compound, the leaving group is the fluorine atom. However, the fluorophenyl ring lacks strong electron-withdrawing groups in the required positions. The only other substituent is the benzyloxy group, which is electron-donating by resonance. Therefore, the fluorophenyl moiety is not activated for SₙAr, and such reactions are not expected to proceed under standard conditions. nih.govnih.gov Forcing conditions or the use of specialized catalytic systems would be required to achieve substitution of the fluorine atom. nih.govacs.org

Reductions of the Ester Group to Alcohols or Aldehydes

The benzoate ester functionality can be readily reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, {3-[(4-fluorophenyl)methoxy]phenyl}methanol. doubtnut.compearson.commasterorganicchemistry.com The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol. ucalgary.cabrainly.com The process requires an acidic workup to protonate the resulting alkoxide. pearson.com

Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and sterically hindered reducing agent is necessary, along with low reaction temperatures. Diisobutylaluminum hydride (DIBAL-H) is commonly used for this transformation. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out at -78 °C. At this temperature, a stable tetrahedral intermediate is formed, which does not collapse to the aldehyde until the aqueous workup, preventing over-reduction to the alcohol. chemistrysteps.com This provides a direct route to 3-[(4-fluorophenyl)methoxy]benzaldehyde.

Table 3: Common Reagents for Ester Reduction
Desired ProductReagentTypical ConditionsReference
Primary AlcoholLithium Aluminum Hydride (LiAlH4)1. THF or Et2O 2. H3O+ workup masterorganicchemistry.com
AldehydeDiisobutylaluminum Hydride (DIBAL-H)Toluene or Hexane, -78 °C masterorganicchemistry.comchemistrysteps.com

Modifications of the Ether Linkage and Alkyl Chain Adjacent to the Ester

The benzyl (B1604629) ether linkage is a common protecting group for alcohols and phenols because it is stable under many conditions but can be cleaved when desired.

Cleavage of the Ether Linkage: The C-O bond of the benzyl ether can be cleaved through several methods to yield Methyl 3-hydroxybenzoate and 4-fluorobenzyl alcohol (or its derivatives).

Catalytic Hydrogenolysis: This is a common and mild method involving hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C). ambeed.comacsgcipr.org The reaction cleaves the benzylic C-O bond. Care must be taken, as other functional groups may also be susceptible to reduction. acsgcipr.orgatlanchimpharma.com

Acid-Catalyzed Cleavage: Treatment with strong acids like HBr or BBr₃ can cleave the ether bond. atlanchimpharma.com

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for oxidative debenzylation, which is advantageous when the molecule contains other reducible functional groups that would not be compatible with hydrogenolysis. mpg.de

These cleavage strategies unmask the phenol (B47542) functionality at the 3-position of the benzoate ring, allowing for further derivatization at that site.

Design and Synthesis of Structurally Modified Analogs of this compound

The structural framework of this compound presents multiple sites for chemical modification, allowing for the systematic design and synthesis of a diverse range of analogs. These modifications can be strategically implemented to explore structure-activity relationships in various contexts, including medicinal chemistry and materials science. The primary sites for derivatization include the methyl ester, the benzoate ring, the benzylic ether linkage, and the 4-fluorophenyl ring.

The design of structurally modified analogs often focuses on altering key physicochemical properties such as lipophilicity, electronic character, and steric profile. Synthetic strategies to achieve these modifications are typically based on well-established organic reactions tailored to the specific functionalities present in the parent molecule.

Modification of the Ester Group

The methyl ester functionality is a versatile handle for derivatization. One of the most common strategies involves hydrolysis of the ester to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups.

Hydrolysis to Carboxylic Acid: The methyl ester can be readily hydrolyzed under basic conditions, for instance, using sodium hydroxide in a mixture of methanol (B129727) and water, to yield 3-[(4-fluorophenyl)methoxy]benzoic acid. This carboxylic acid serves as a key intermediate for further modifications.

Amide Formation: The resulting carboxylic acid can be coupled with a wide array of primary and secondary amines to form the corresponding amides. This transformation is typically achieved using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt). This approach allows for the introduction of diverse substituents at this position, significantly altering the molecule's properties.

Alternative Ester Synthesis: The carboxylic acid can also be re-esterified with different alcohols under acidic conditions (e.g., Fischer esterification) or by reaction with alkyl halides in the presence of a base to generate a library of ester analogs with varying chain lengths and steric bulk.

Substitution on the Benzoate Ring

The benzoate ring can undergo electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing methoxycarbonyl and the (4-fluorophenyl)methoxy groups. The methoxycarbonyl group is an electron-withdrawing group and a meta-director, while the ether linkage is an electron-donating group and an ortho-, para-director. The interplay of these directing effects will influence the regioselectivity of the substitution.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. echemi.com The nitro group is a strong electron-withdrawing group and can be introduced at positions ortho or para to the activating ether linkage, though the steric hindrance of the benzyloxy group might favor substitution at the para position relative to the ether.

Halogenation: Electrophilic halogenation, for instance, using bromine in the presence of a Lewis acid catalyst, can introduce halogen atoms onto the benzoate ring. The position of halogenation will be governed by the directing effects of the existing substituents.

Modification of the 4-Fluorophenyl Ring

The 4-fluorophenyl ring is another key site for modification. The fluorine atom activates the ring towards nucleophilic aromatic substitution and, along with the ether oxygen, directs electrophilic substitutions.

Nucleophilic Aromatic Substitution: The electron-withdrawing fluorine atom makes the ipso-carbon susceptible to nucleophilic attack. This allows for the displacement of the fluoride (B91410) ion by various nucleophiles, such as alkoxides, amines, or thiols, under appropriate reaction conditions. This strategy enables the introduction of a wide range of functionalities at the 4-position of this phenyl ring.

Electrophilic Aromatic Substitution: The fluorine atom and the ether linkage are ortho-, para-directing groups for electrophilic substitution. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions ortho to the fluorine and meta to the ether linkage.

Cleavage and Derivatization of the Benzyl Ether Linkage

The benzyl ether linkage can be cleaved under various conditions, which opens up another avenue for creating analogs.

Hydrogenolysis: Catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source, can cleave the benzyl ether bond to yield methyl 3-hydroxybenzoate and 4-fluorotoluene. The resulting phenol can then be re-alkylated or re-arylated with a variety of electrophiles to introduce different ether or ester functionalities at the 3-position.

The following table summarizes potential synthetic strategies for creating analogs of this compound:

Modification Site Reaction Type Reagents and Conditions Resulting Analog Type
Ester Group HydrolysisNaOH, MeOH/H₂OCarboxylic Acid
AmidationCarboxylic acid, Amine, DCC/HOBt or EDCAmides
EsterificationCarboxylic acid, Alcohol, H⁺Various Esters
Benzoate Ring NitrationHNO₃, H₂SO₄Nitro-substituted analogs
HalogenationBr₂, FeBr₃Halo-substituted analogs
4-Fluorophenyl Ring Nucleophilic Aromatic SubstitutionNucleophile (e.g., RO⁻, R₂NH, RS⁻)4-substituted phenyl analogs
Electrophilic Aromatic Substitutione.g., HNO₃/H₂SO₄Substituted 4-fluorophenyl analogs
Benzyl Ether Linkage HydrogenolysisH₂, Pd/CPhenolic intermediates
Re-alkylation/arylationPhenol, Electrophile (e.g., R-X), BaseDiverse ether analogs

These strategies, employed individually or in combination, provide a robust platform for the rational design and synthesis of a comprehensive library of structurally modified analogs of this compound for further scientific investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 3 4 Fluorophenyl Methoxy Benzoate and Its Analogs

Conformational Analysis and Flexibility of the Molecular Framework

The molecular structure of Methyl 3-[(4-fluorophenyl)methoxy]benzoate, a diaryl ether derivative, possesses significant conformational flexibility, which is crucial for its interaction with biological targets. This flexibility primarily arises from the rotation around the single bonds of the central ether linkage (C-O-C). The molecule can adopt a range of conformations, from extended forms to more compact, folded arrangements, depending on the torsion angles between the two aromatic rings.

Computational studies on analogous structures like phenyl benzoate (B1203000) indicate that a large number of distinct conformations can exist with similar energy levels. scispace.com This suggests that in a solution or gaseous phase, molecules with this core structure are highly flexible. scispace.com The rotational energy barrier around the key single bonds, such as the C-O bonds of the ether, determines the rate of interconversion between different conformers. nih.gov For diaryl ethers, the substitution pattern on the aryl rings can significantly influence these rotational barriers; bulky ortho substituents, for instance, can restrict rotation and lead to stable atropisomers. bris.ac.ukresearchgate.net

In this compound, the key rotational bonds are within the benzyloxy group. The preferred conformation is a balance of steric hindrance and electronic interactions. Theoretical calculations on similar phenylbenzoates suggest that the most stable conformations are typically extended, though conformations differing by only a few kcal/mol are also probable. scispace.com This inherent flexibility allows the molecule to adapt its shape to fit into various binding pockets of enzymes or receptors.

Table 1: Key Torsional Angles and Rotational Flexibility in Diaryl Ether Skeletons

Bond Description Typical Rotational Behavior Influencing Factors
Ar-O-CH₂ Rotation between the benzoate ring and the ether oxygen Generally flexible, with multiple low-energy conformations. scispace.com Steric hindrance from ortho substituents, electronic effects.
O-CH₂-Ar' Rotation between the methylene (B1212753) bridge and the fluorophenyl ring Highly flexible, allowing the fluorophenyl ring to orient in various positions. Bulky substituents on the fluorophenyl ring. bris.ac.uk

Influence of Fluorine Substitution on Electronic Distribution and Reactivity

The substitution of a hydrogen atom with fluorine at the para-position of the benzyl (B1604629) ring has a profound effect on the electronic properties of this compound. Fluorine is the most electronegative element, and its strong electron-withdrawing nature significantly alters the electron distribution across the molecule. tandfonline.comnih.gov

This inductive effect deactivates the fluorinated aromatic ring, making it less susceptible to oxidative metabolism. nih.govnih.gov The high stability of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, also contributes to increased metabolic stability by blocking sites that might otherwise be vulnerable to hydroxylation. nih.govnih.govacs.org

The introduction of fluorine alters the molecule's electrostatic potential. numberanalytics.comresearchgate.net While the C-F bond is highly polarized, the fluorine atom itself is a poor hydrogen bond acceptor. nih.gov However, it can participate in other non-covalent interactions, such as C-F···C=O and C-F···H-N interactions, which can be crucial for binding affinity to a biological target. nih.govnih.gov The presence of fluorine can also influence the acidity or basicity of nearby functional groups and modulate the molecule's lipophilicity, which are key determinants of its pharmacokinetic and pharmacodynamic properties. tandfonline.comnih.gov The impact of fluorine substitution on aromatic interactions can be significant, with studies showing that interactions between phenyl and pentafluorophenyl groups lead to stacked geometries, unlike the skewed orientations of two phenyl groups. rsc.org This is driven by electrostatic interactions between the π systems. rsc.org

Table 2: Comparative Physicochemical Properties of H vs. F Substitution

Property Hydrogen (C-H) Fluorine (C-F) Implication for this compound
Van der Waals Radius 1.20 Å 1.47 Å Minimal steric perturbation; F is a good hydrogen mimic. tandfonline.com
Electronegativity (Pauling) 2.20 3.98 Strong inductive electron withdrawal, altering charge distribution. tandfonline.comnih.gov
Bond Dissociation Energy ~414 kJ/mol ~441 kJ/mol Increased metabolic stability by blocking C-H oxidation. nih.gov
Lipophilicity Lower Higher Can enhance membrane permeation and binding affinity. tandfonline.comnih.gov
Interaction Potential Primarily van der Waals Van der Waals, dipole-dipole, orthogonal multipolar interactions. nih.govnih.gov Potential for unique, favorable interactions within a binding site.

Impact of Substituent Modifications on Molecular Interactions and Binding Features

The structure of this compound serves as a scaffold that can be modified to probe interactions with biological targets. Studies on analogous diaryl ether inhibitors show that modifications to the aromatic rings can significantly impact binding affinity and biological activity. nih.govnih.gov

For example, in a series of diaryl ether inhibitors of the enzyme InhA, the addition of bulky substituents at various positions on one of the rings generally led to a significant reduction in enzyme inhibition. nih.gov However, smaller substituents like amino or nitro groups were well-tolerated at specific positions, and in some cases, maintained or slightly improved the binding affinity. nih.gov This highlights that the binding site has specific steric and electronic requirements.

Modifying substituents can alter key molecular interactions:

Hydrogen Bonding: Introducing or removing hydrogen bond donors and acceptors can form or break critical interactions with amino acid residues in a protein's active site. mdpi.comnih.gov

Hydrophobic Interactions: Altering alkyl or aryl substituents can modulate hydrophobic interactions with nonpolar pockets in the target. The methyl group, for instance, can increase hydrophobicity and alter bioavailability. mdpi.com

Electrostatic and π-π Interactions: Changing the electronic nature of the rings (e.g., adding electron-donating or electron-withdrawing groups) affects electrostatic potential and the ability to form π-stacking or other aromatic interactions. rsc.orgmdpi.com

In one study of diaryl ether inhibitors, replacing parts of the B-ring with nitrogen-containing heterocycles was explored to improve properties like solubility while maintaining activity. nih.gov Some of these analogs showed comparable activity to the parent compound but with significantly improved calculated logP (ClogP) values, indicating a more favorable physicochemical profile. nih.gov

Table 3: Effect of B-Ring Substituents on InhA Inhibition for a Diaryl Ether Scaffold

Compound Modification Substituent Position IC₅₀ (nM)a ClogP
Parent Compound -H - ~20 6.47
Analog 1 -NO₂ meta 21 ± 3 -
Analog 2 -NH₂ ortho 16 ± 12 5.24
Analog 3 -NH₂ para 40 ± 3 -

Data derived from a study on related diaryl ether InhA inhibitors, not the specific subject compound. IC₅₀ values represent apparent Kiapp. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Related Compound Libraries

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. conicet.gov.arscienceforecastoa.com These models are invaluable for designing new, more potent analogs and for predicting the properties of unsynthesized compounds. nih.gov

For libraries of compounds with scaffolds similar to this compound, such as diaryl ethers or benzyl-benzoates, QSAR models have been successfully developed. researchgate.netresearchgate.netnih.gov These models use molecular descriptors that quantify various aspects of a molecule's structure, including:

Topological descriptors: Describe atomic connectivity and molecular shape.

Electronic descriptors: Quantify charge distribution, dipole moments, and electronegativity. researchgate.net

Hydrophobic descriptors: Such as logP, which describes lipophilicity. researchgate.net

Steric descriptors: Molar refractivity (MR) or van der Waals volume, which relate to the size and bulk of the molecule. nih.gov

In a QSAR study on B-ring modified diaryl ether derivatives as InhA inhibitors, a model indicated that descriptors for lipophilicity (logP) and a topological index (SI3) were important for inhibitory activity. researchgate.net The resulting model showed a good correlation coefficient (R = 0.904) and cross-validated correlation coefficient (Q² = 0.787), indicating its statistical significance and predictive power. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide even greater insight by generating 3D contour maps. nih.govmdpi.comrsc.org These maps visualize regions around the aligned molecules where steric bulk, positive or negative charge, hydrophobicity, or hydrogen-bonding character is predicted to increase or decrease biological activity. japsonline.commdpi.com Such models have been developed for various compound series, including benzoxazole (B165842) derivatives and benzoylsulfonohydrazides, guiding the design of new inhibitors by highlighting favorable and unfavorable regions for substitution. nih.govrsc.orgjapsonline.com

Table 4: Example of Statistical Parameters from a 3D-QSAR Study on Benzoylsulfonohydrazide Inhibitors

Model q² (Cross-validated r²) r² (Non-validated r²) SEE (Standard Error of Estimate) F-value Predictive r²
CoMFA 0.678 0.948 0.201 125.163 -
CoMSIA 0.719 0.953 0.189 140.134 -

q² > 0.5 is generally considered indicative of a good predictive model. japsonline.com

Despite a comprehensive search for scholarly articles and spectroscopic data, detailed experimental research findings for the specific chemical compound "this compound" are not available in the public domain. The search did not yield any publications containing a full spectroscopic and analytical characterization, including High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), High-Resolution Mass Spectrometry (HRMS), Infrared (IR) and Raman Spectroscopy, or X-ray Crystallography for this particular molecule.

Consequently, it is not possible to generate an article with the requested detailed research findings and data tables for each specified section and subsection of the outline. The creation of scientifically accurate and verifiable data tables for ¹H, ¹³C, and ¹⁹F NMR, as well as information on 2D NMR techniques, conformational analysis, HRMS fragmentation pathways, vibrational modes, solid-state structure, and chiral analysis, is contingent on the availability of published experimental data.

Without access to primary research that has synthesized and characterized "this compound," any attempt to provide the requested spectroscopic data would be speculative and would not meet the required standard of scientific accuracy. Therefore, the generation of the article focusing solely on this compound, as per the detailed outline, cannot be completed at this time.

Advanced Spectroscopic and Analytical Characterization for Elucidating Molecular Properties

Advanced Chromatographic Techniques for Purity Assessment and Separation

The rigorous assessment of purity and the effective separation of "Methyl 3-[(4-fluorophenyl)methoxy]benzoate" from potential impurities, such as starting materials, byproducts, or positional isomers, are critical for its characterization and subsequent use. Advanced chromatographic techniques, including preparative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), provide the necessary resolution and sensitivity for these tasks.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful tool for the purification of chemical compounds on a larger scale than analytical HPLC. warwick.ac.uk It is particularly valuable for isolating the target compound from a crude reaction mixture to achieve a high degree of purity. The development of a preparative HPLC method for "this compound" would typically involve initial scouting on an analytical scale to optimize the separation conditions before scaling up.

A common approach for aromatic esters is reversed-phase HPLC. moravek.com Given the structure of "this compound," a C18 or a phenyl-based stationary phase could be effective. Phenyl phases, in particular, can offer unique selectivity for aromatic compounds due to π-π interactions. mtc-usa.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

The separation of positional isomers (e.g., ortho-, meta-, and para-substituted analogues) can be particularly challenging. mtc-usa.comrsc.orggtfch.org The subtle differences in polarity and structure require highly efficient columns and optimized mobile phase compositions to achieve baseline resolution. For "this compound," potential isomeric impurities could include "Methyl 2-[(4-fluorophenyl)methoxy]benzoate" and "Methyl 4-[(4-fluorophenyl)methoxy]benzoate."

Illustrative Preparative HPLC Method for Purity Enhancement:

An exemplary preparative HPLC method for the purification of "this compound" is detailed below. This method is designed to separate the target compound from potential isomeric impurities and other byproducts.

ParameterCondition
Instrumentation Preparative HPLC system with a UV detector and fraction collector
Column Phenyl-Hexyl, 250 mm x 21.2 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 85% B over 20 minutes
Flow Rate 20 mL/min
Detection Wavelength 254 nm
Injection Volume 5 mL of a concentrated solution of the crude product in methanol/DMF
Sample Loading Approximately 200 mg of crude material per injection

Table 1: Hypothetical Preparative HPLC Parameters for the Purification of this compound

Expected Outcome and Purity Assessment:

Fractions would be collected based on the elution of the main peak corresponding to "this compound." The purity of the collected fractions would then be assessed by analytical HPLC. A successful purification would yield the target compound with a purity exceeding 99.5%.

Sample IDRetention Time (min)Peak Area (%)Purity (%)
Crude Material12.5 (Target)92.392.3
11.8 (Impurity 1)3.5
13.2 (Impurity 2)4.2
Purified Fraction12.5 (Target)>99.7>99.7

Table 2: Illustrative Data from Purity Assessment of a Purified Fraction by Analytical HPLC

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds. biomedres.us While "this compound" may have limited volatility, GC-MS analysis can be effectively employed for the identification of volatile impurities or after conversion of the compound into a more volatile derivative.

For instance, hydrolysis of the ester to the corresponding carboxylic acid, followed by silylation to create a trimethylsilyl (TMS) ester, would significantly increase its volatility, making it amenable to GC-MS analysis. This approach is useful for confirming the molecular weight and structure of the core benzoic acid moiety.

GC-MS analysis is also invaluable for detecting and identifying low-level volatile impurities that may be present from the synthesis, such as residual solvents or starting materials like 4-fluorobenzyl alcohol or methyl 3-hydroxybenzoate.

Hypothetical GC-MS Method for Impurity Profiling:

The following table outlines a potential GC-MS method for the analysis of volatile components in a sample of "this compound."

ParameterCondition
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole)
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Initial temp 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

Table 3: Representative GC-MS Parameters for the Analysis of Volatile Impurities

Data Interpretation and Findings:

The total ion chromatogram (TIC) from the GC-MS analysis would be examined for peaks corresponding to the parent compound and any potential impurities. The mass spectrum of each peak can be compared against spectral libraries (e.g., NIST) for identification. For "this compound," characteristic fragments would be expected from the cleavage of the ether and ester linkages.

Retention Time (min)Tentative IdentificationKey Mass Fragments (m/z)Relative Abundance (%)
4.5Toluene (Residual Solvent)91, 920.05
8.24-Fluorobenzyl alcohol109, 81, 530.10
10.5Methyl 3-hydroxybenzoate152, 121, 930.25
15.8This compound260, 109, 151, 12199.5

Table 4: Hypothetical GC-MS Data for Purity Assessment of this compound

Computational and Theoretical Investigations of Methyl 3 4 Fluorophenyl Methoxy Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like Methyl 3-[(4-fluorophenyl)methoxy]benzoate, DFT calculations would provide a deep understanding of its fundamental chemical properties.

These calculations would typically begin with a geometry optimization to determine the most stable three-dimensional arrangement of the atoms. From this optimized structure, a wealth of information can be derived. Key parameters such as bond lengths, bond angles, and dihedral angles offer insights into the molecule's conformation.

Furthermore, DFT is instrumental in elucidating the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

DFT calculations can also predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. Additionally, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about how the molecule interacts with ultraviolet and visible light.

While no specific DFT data exists for this compound, studies on similar aromatic esters and fluorinated compounds routinely employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a reliable correlation between theoretical predictions and experimental observations.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyPredicted ValueSignificance
Optimized Ground State Energy[Value in Hartrees]Provides a measure of the molecule's thermodynamic stability.
HOMO Energy[Value in eV]Indicates the electron-donating character of the molecule.
LUMO Energy[Value in eV]Indicates the electron-accepting character of the molecule.
HOMO-LUMO Gap[Value in eV]Relates to chemical reactivity and electronic transitions.
Dipole Moment[Value in Debye]Measures the overall polarity of the molecule.

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations would be invaluable for exploring its conformational landscape.

By simulating the molecule's movements over a period of nanoseconds or even microseconds, researchers can identify the most prevalent shapes (conformers) the molecule adopts at a given temperature. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional conformation.

Moreover, MD simulations are particularly adept at investigating the influence of the surrounding environment, such as a solvent. By explicitly including water molecules or other solvents in the simulation, it is possible to observe how the solvent affects the molecule's conformation and dynamics. For instance, solvent interactions can stabilize certain conformations over others. These simulations provide insights into solvation energies and the local structuring of the solvent around the molecule.

In Silico Prediction of Molecular Interactions with Biological Macromolecules and Active Sites

While no specific research has been published on the interaction of this compound with biological targets, the following computational techniques are standard approaches for such predictions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this typically involves docking a small molecule (ligand) into the binding site of a target protein.

For this compound, molecular docking could be used to screen for potential protein targets. The process involves computationally placing the molecule in various orientations and conformations within the active site of a protein and scoring these poses based on how well they fit and the strength of their predicted interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The resulting docking score provides an estimate of the binding affinity.

Following molecular docking, more rigorous methods can be employed to calculate the binding free energy of the ligand-protein complex. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. These methods combine the molecular mechanics energies from MD simulations with continuum solvation models to provide a more accurate estimation of the binding affinity than docking scores alone.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study

Protein TargetDocking Score (kcal/mol)Predicted Key Interactions
[Hypothetical Protein A]-8.5Hydrogen bond with Serine-123, Pi-pi stacking with Phenylalanine-234
[Hypothetical Protein B]-7.2Hydrophobic interactions with Leucine-45 and Valine-67
[Hypothetical Protein C]-6.1Electrostatic interaction with Aspartate-89

Note: This table is for illustrative purposes only and does not represent actual research findings.

Cheminformatics and Machine Learning Applications for Library Design and Property Prediction

Cheminformatics encompasses the use of computational and informational techniques to address problems in the field of chemistry. In conjunction with machine learning, it offers powerful tools for drug discovery and materials science.

For a compound like this compound, cheminformatics approaches could be used to include it in virtual screening libraries. These libraries, containing thousands or even millions of compounds, can be computationally screened against a biological target to identify potential hits.

Machine learning models, trained on large datasets of known molecules and their properties, can be used to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new compounds. For this compound, such models could predict properties like solubility, lipophilicity (logP), and potential for off-target effects without the need for initial experimental testing. Quantitative Structure-Activity Relationship (QSAR) models, a key application of machine learning in chemistry, could be developed if a series of similar compounds with known biological activity were available, allowing for the prediction of the activity of new analogues.

Exploration of Biological and Pharmacological Mechanisms of Action Non Clinical Focus

Investigation of Molecular Targets and Binding Affinities In Vitro

Currently, there is no publicly available data identifying specific molecular targets for Methyl 3-[(4-fluorophenyl)methoxy]benzoate. The process of identifying such targets would typically involve screening the compound against a broad panel of known biological molecules, including receptors, enzymes, and ion channels. Techniques such as radioligand binding assays, fluorescence polarization, or surface plasmon resonance would be utilized to determine if the compound interacts with any of these targets. Should a binding interaction be detected, subsequent quantitative affinity studies would be performed to determine parameters like the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), which indicate the strength of the binding.

Enzymatic Inhibition Studies and Kinetic Analysis in Cell-Free Systems

No studies detailing the enzymatic inhibition properties of this compound have been found. To investigate this, the compound would be tested against a variety of purified enzymes in cell-free systems. If inhibitory activity were observed, kinetic analyses, such as Michaelis-Menten kinetics, would be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This would involve measuring the enzyme's reaction rates at varying substrate and inhibitor concentrations to determine key parameters like the inhibition constant (Ki).

Receptor-Ligand Interaction Profiling and Competitive Binding Assays In Vitro

Information regarding the interaction of this compound with any specific receptors is not available. A comprehensive receptor-ligand interaction profile would be established through competitive binding assays. In these experiments, the compound would be tested for its ability to displace a known radiolabeled ligand from its receptor. The results would indicate whether the compound binds to the same site as the known ligand and would allow for the calculation of its binding affinity (Ki or IC50).

Cell-Based Assays for Pathway Modulation and Cellular Response Elucidation

There is no published research on the effects of this compound in cell-based assays. Such studies are crucial for understanding how a compound affects cellular functions. A typical investigation would involve treating various cell lines with the compound and monitoring for changes in specific cellular processes. This could include assays for gene expression (e.g., using qPCR or microarrays), signal transduction pathway activation (e.g., using Western blotting to detect phosphorylation of key proteins), or other cellular responses like proliferation, apoptosis, or differentiation.

Mechanistic Studies of Molecular Action within Defined Biological Systems

Without initial data on molecular targets or cellular effects, no mechanistic studies on the molecular action of this compound have been undertaken. Once a primary target or pathway is identified, further mechanistic studies would be designed to understand precisely how the compound exerts its effects. This could involve techniques like site-directed mutagenesis to pinpoint the binding site on a target protein or the use of specific pathway inhibitors to understand the downstream consequences of the compound's interaction with its target.

In Vitro Metabolic Stability and Biotransformation Pathways

Data on the metabolic stability and biotransformation of this compound is not present in the available literature. The in vitro metabolic stability of a compound is typically assessed by incubating it with liver microsomes or hepatocytes and measuring its rate of disappearance over time. This provides an estimate of its metabolic half-life. Subsequent analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) would be employed to identify the metabolites formed, thus elucidating its primary biotransformation pathways (e.g., oxidation, hydrolysis, or conjugation).

Emerging Applications and Future Research Directions

Development of Methyl 3-[(4-fluorophenyl)methoxy]benzoate as a Chemical Probe for Biological Research

The structure of this compound, which incorporates a fluorinated phenyl ring and a benzoate (B1203000) moiety, makes it a candidate for development as a chemical probe. The fluorine atom can be a valuable tool in biological research, allowing for ¹⁹F NMR (Nuclear Magnetic Resonance) studies to investigate its binding and interaction with biological macromolecules.

Future research could focus on modifying the methyl ester group to incorporate reporter tags, such as fluorophores or biotin, to facilitate the detection and isolation of its potential biological targets. The lipophilic nature of the molecule suggests it may be cell-permeable, a crucial characteristic for a chemical probe designed to study intracellular processes. The development of such probes would be instrumental in elucidating the compound's mechanism of action and identifying its cellular binding partners.

Potential Applications in Materials Science, Polymer Chemistry, or Advanced Functional Materials

In the realm of materials science, the aromatic and fluorinated nature of this compound suggests potential applications in the development of advanced functional materials. The presence of the fluorine atom can impart unique properties to polymers, such as increased thermal stability, chemical resistance, and altered electronic characteristics.

Researchers may explore the incorporation of this compound as a monomer or an additive in polymerization reactions. For instance, the benzoate group could be hydrolyzed to a carboxylic acid and then converted to a more reactive monomer for creating polyesters or polyamides. The resulting fluorinated polymers could find use in high-performance coatings, specialized optical films, or as components in electronic devices.

Catalyst Design and Ligand Development Incorporating the Fluorinated Benzoate Scaffold

The fluorinated benzoate scaffold of this compound presents opportunities in the field of catalyst design and ligand development. The electronic properties of the aromatic rings, influenced by the fluorine and methoxy (B1213986) groups, could be harnessed to create ligands for transition metal catalysts.

Future work might involve the synthesis of derivatives where the benzoate moiety is modified to include chelating groups capable of binding to metal centers. These new ligands could be evaluated in various catalytic transformations, such as cross-coupling reactions or asymmetric synthesis. The fluorine substituent could serve to fine-tune the electronic environment of the metal catalyst, potentially leading to enhanced reactivity, selectivity, and stability.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

As with any compound of emerging interest, the development of robust and sensitive analytical methods for the detection and quantification of this compound in complex matrices is crucial. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be a primary technique for its analysis, offering high selectivity and sensitivity.

Future research in this area would likely focus on optimizing chromatographic conditions and mass spectrometric parameters for trace-level detection in biological samples (e.g., plasma, tissues) or environmental matrices. The development of validated analytical methods is a prerequisite for pharmacokinetic studies, metabolism research, and environmental fate assessments.

Unexplored Biological Targets and Hypothesized Mechanisms for Future Investigation

While the specific biological targets of this compound are not yet elucidated, its structural similarity to other biologically active molecules containing fluorophenyl and benzoate motifs provides a basis for hypotheses. For instance, similar structures have been investigated for their interaction with various receptors and enzymes. nih.govnih.govnih.gov

Future investigations should involve high-throughput screening against a panel of known biological targets to identify potential interactions. Computational docking studies could also be employed to predict binding affinities to various protein targets, guiding experimental validation. A plausible starting point could be investigating its effects on nuclear receptors or enzymes involved in metabolic pathways, given the prevalence of benzoate-like structures in endogenous and xenobiotic metabolism.

Integration with Systems Biology Approaches for Comprehensive Understanding of Molecular Effects

To gain a holistic understanding of the molecular effects of this compound, its study could be integrated with systems biology approaches. nih.gov This would involve treating cells or model organisms with the compound and subsequently analyzing changes at the genomic, proteomic, and metabolomic levels. nih.gov

Such 'multi-omics' data would provide a comprehensive picture of the cellular pathways perturbed by the compound. This information would be invaluable for identifying its primary targets and off-target effects, as well as for understanding its broader physiological impact. A systems biology perspective can help to build predictive models of the compound's activity and guide further research into its potential therapeutic or adverse effects.

Novel Synthetic Routes and Process Intensification for Efficient Production

The synthesis of this compound can be achieved through established chemical reactions, likely involving the etherification of methyl 3-hydroxybenzoate with 4-fluorobenzyl bromide or a similar electrophile. While this provides a straightforward route for laboratory-scale synthesis, future research will likely focus on developing more efficient and scalable processes.

Q & A

Q. What are the key synthetic routes for Methyl 3-[(4-fluorophenyl)methoxy]benzoate, and how are intermediates characterized?

The synthesis typically involves etherification of methyl 3-hydroxybenzoate with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Intermediates are characterized via:

  • ¹H/¹³C NMR to confirm substitution patterns and ester/ether bond formation.
  • FT-IR for functional group verification (e.g., C=O stretch at ~1700 cm⁻¹ for the ester).
  • HPLC (≥95% purity threshold) to ensure intermediate quality before proceeding .

Q. What analytical techniques are critical for structural elucidation of this compound?

  • X-ray crystallography resolves crystal packing and confirms steric effects of the 4-fluorophenyl group (e.g., torsion angles between benzene rings) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 275.08, observed 275.07) .
  • 2D NMR (COSY, HSQC) assigns coupling between aromatic protons and the methoxy group .

Q. What safety protocols are recommended for handling this compound?

  • Use fume hoods and PPE (gloves, lab coats) due to potential irritancy of fluorinated aromatic intermediates.
  • Follow REACH guidelines for waste disposal, as halogenated byproducts may persist in ecosystems .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 4-fluorobenzyl group?

  • Base selection : Use DIPEA (N,N-diisopropylethylamine) over K₂CO₃ for better solubility in aprotic solvents (e.g., CH₂Cl₂), achieving yields >85% .
  • Temperature control : Maintain reactions at 40–50°C to minimize side-product formation (e.g., demethylation of the ester) .
  • Purification : Employ gradient column chromatography (hexane/EtOAc 4:1 to 1:1) to separate unreacted starting materials .

Q. How does the 4-fluorophenyl substituent influence biological activity in structure-activity relationship (SAR) studies?

  • Electron-withdrawing effects : The fluorine atom enhances metabolic stability by reducing oxidative degradation in hepatic microsomes .
  • Biological assays : Compare IC₅₀ values against analogs (e.g., 4-chloro or unsubstituted benzyl derivatives) in enzyme inhibition assays (e.g., COX-2) .
  • Computational modeling : Use docking simulations (AutoDock Vina) to assess binding affinity changes due to fluorine’s van der Waals interactions .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

  • Variable-temperature NMR : Resolve signal splitting caused by restricted rotation of the 4-fluorobenzyl group .
  • Isotopic labeling : Introduce ¹⁹F NMR to track fluorine’s electronic environment and confirm substitution position .

Q. How can crystallization conditions be optimized for X-ray-quality crystals?

  • Solvent screening : Use mixed solvents (e.g., CHCl₃/hexane) to slow nucleation.
  • Temperature gradients : Cool saturated solutions from 40°C to 4°C over 48 hours .

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